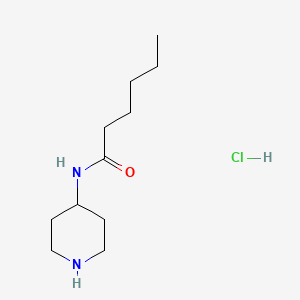

N-(piperidin-4-yl)hexanamide hydrochloride

Description

Properties

IUPAC Name |

N-piperidin-4-ylhexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-2-3-4-5-11(14)13-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNNCKBUMROOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-76-4 | |

| Record name | Hexanamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)hexanamide hydrochloride typically involves the coupling of 4-piperidone hydrochloride monohydrate with 1-bromo-n-hexane. This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)hexanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(piperidin-4-yl)hexanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry:

- Used as a building block in the synthesis of more complex organic compounds.

- Employed in the study of reaction mechanisms and kinetics .

Biology:

Medicine:

- Explored for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and antipsychotic agent .

Industry:

- Utilized in the production of pharmaceuticals and agrochemicals.

- Employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)hexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N-(piperidin-4-yl)hexanamide hydrochloride with similar compounds:

Key Observations :

- Steric Effects : Pivalamide’s bulky tert-butyl group introduces steric hindrance, which may limit receptor binding compared to linear chains in hexanamide or acetamide .

- Functional Groups : Carbamate derivatives (e.g., Piperidin-4-yl N-methylcarbamate) exhibit greater hydrolytic stability than amides, affecting pharmacokinetics .

Biological Activity

N-(piperidin-4-yl)hexanamide hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a hexanamide chain, resulting in a molecular formula of C_{11}H_{22}ClN_{2}O. The compound has a molecular weight of approximately 234.76 g/mol, and its hydrochloride form enhances solubility and stability in various applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of opioid receptors, particularly the mu-opioid receptor (MOR), which is associated with pain relief and analgesic effects. The compound's structural similarity to known anesthetics suggests potential applications as a local anesthetic.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Analgesic Effects : Preliminary studies indicate that the compound may exhibit analgesic properties through its interaction with opioid receptors.

- Anti-inflammatory Potential : There is ongoing research into its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antipsychotic Applications : Some studies suggest potential use in psychiatric disorders due to its ability to influence neurotransmitter systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Analgesic, Anti-inflammatory | Potential local anesthetic |

| Piperine | Alkaloid from black pepper | Antioxidant, Anti-inflammatory | Known for enhancing bioavailability of other compounds |

| Evodiamine | Piperidine alkaloid | Antiproliferative, Antimetastatic | Used in cancer therapy |

Case Study 1: Analgesic Properties

A study conducted on the analgesic properties of this compound demonstrated significant pain relief in animal models. The compound was administered intraperitoneally at varying doses, showing dose-dependent analgesic effects comparable to established opioid analgesics. The study highlighted the importance of receptor binding affinity as a determinant for efficacy.

Case Study 2: Anti-inflammatory Effects

Research exploring the anti-inflammatory potential of this compound indicated a reduction in pro-inflammatory cytokines in vitro. The results suggest that this compound may inhibit pathways involved in inflammation, making it a candidate for further development in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary pharmacokinetic studies indicate an appropriate absorption profile with moderate half-life values, suggesting suitability for both acute and chronic administration scenarios.

Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are necessary to fully understand its long-term effects and potential interactions with other medications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(piperidin-4-yl)hexanamide hydrochloride, and how can purity be validated?

- Methodology : Multi-step synthesis typically involves coupling hexanoic acid derivatives with a piperidin-4-amine intermediate under peptide bond-forming conditions (e.g., EDC/HOBt or DCC). Post-reaction, the hydrochloride salt is precipitated using HCl gas or aqueous HCl.

- Purification : Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) ensures high purity. Validate purity via HPLC (>98% peak area), ¹H/¹³C NMR (e.g., absence of residual solvent peaks), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use ¹H NMR (e.g., piperidine ring protons at δ 2.8–3.5 ppm, amide NH at δ ~7.5 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ calculated for C₁₁H₂₂ClN₂O: 257.1423).

- Thermal Stability : TGA/DSC analysis reveals decomposition temperature (>200°C) and hygroscopicity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the amide bond. Desiccants (silica gel) mitigate moisture absorption.

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and basic conditions, which may degrade the hydrochloride salt .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

- Hypothesized Targets : Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs) or enzymes like semicarbazide-sensitive amine oxidase (SSAO), implicated in inflammation and vascular adhesion .

- Experimental Design : Conduct competitive binding assays (e.g., radioligand displacement for GPCRs) or enzyme inhibition studies (SSAO activity measured via hydrogen peroxide production) .

Q. How can conflicting data on bioactivity between studies be resolved?

- Root Causes : Variability may arise from differences in assay conditions (e.g., pH, salt concentration) or compound degradation.

- Resolution : Replicate studies under standardized conditions (e.g., PBS buffer pH 7.4, 37°C). Validate compound integrity post-assay via LC-MS and compare with freshly prepared controls. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for studying the compound’s mechanism of action?

- In Silico Approaches : Molecular docking (AutoDock Vina) against homology models of SSAO or GPCRs to predict binding pockets.

- In Vitro Profiling : Kinetic assays (e.g., IC₅₀ determination) and site-directed mutagenesis of target proteins to identify critical residues.

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.